molecular formula C15H11BrN2O B5292717 3-(2-bromobenzyl)-4(3H)-quinazolinone

3-(2-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B5292717
M. Wt: 315.16 g/mol
InChI Key: PMHDKIRABDNZKQ-UHFFFAOYSA-N
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Description

3-(2-bromobenzyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 2-bromobenzyl group in this compound adds to its chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromobenzylamine and anthranilic acid.

    Formation of Quinazolinone Core: The anthranilic acid is reacted with formamide to form the quinazolinone core.

    Introduction of 2-Bromobenzyl Group: The 2-bromobenzylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction.

The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzyl)-4(3H)-quinazolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 3-(2-bromobenzyl)-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. Research has shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Quinazolinones are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, studies have indicated that certain quinazolinone derivatives can effectively inhibit the growth of breast cancer (MCF-7) and prostate cancer (PC3) cells with IC50 values in the low micromolar range .
  • Case Studies : In one study, several quinazolinone derivatives were synthesized and tested against multiple cancer cell lines. Notably, compound A3 demonstrated potent activity against MCF-7 and HT-29 cells with IC50 values of 10 µM and 12 µM, respectively . Another study highlighted the synthesis of 2-thioxoquinazolin-4-ones, which showed promising anticancer activity compared to standard drugs like gefitinib .

Antibacterial Properties

The antibacterial efficacy of quinazolinone derivatives has also been a focal point in research, particularly against resistant strains of bacteria.

  • Mechanism : Quinazolinones have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This mechanism is crucial for combating methicillin-resistant Staphylococcus aureus (MRSA) .
  • Research Findings : A study synthesized a series of quinazolinone derivatives that exhibited significant antibacterial activity against MRSA strains. The compounds were found to bind effectively at the allosteric site of PBP2a, leading to enhanced antibacterial action . Another investigation revealed that certain quinazolinone benzoates showed promising results against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .

Antidiabetic Effects

Quinazolinones have also been explored for their potential role in managing diabetes.

  • Biological Activity : Certain derivatives have been identified as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a vital role in glucose metabolism. For example, a series of new quinazolinone derivatives were synthesized and evaluated for their hypoglycemic effects, showing significant reductions in blood glucose levels in diabetic models .
  • Case Studies : In one study, quinazoline-sulfonylurea hybrids demonstrated potent anti-hyperglycemic activities in STZ-induced hyperglycemic rats, showcasing their potential as therapeutic agents for diabetes management .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntibacterialInhibits bacterial cell wall synthesis
AntidiabeticPPARγ agonist; lowers blood glucose levels

Mechanism of Action

The mechanism of action of 3-(2-bromobenzyl)-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of bromine.

    3-(2-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a methyl group instead of bromine.

    3-(2-fluorobenzyl)-4(3H)-quinazolinone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromobenzyl)-4(3H)-quinazolinone makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and biological activity. This uniqueness can be exploited in the design of new molecules with specific properties and applications.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDKIRABDNZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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